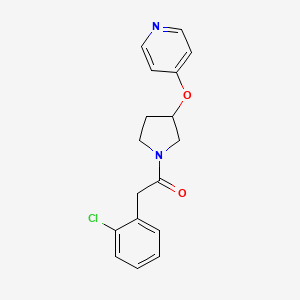

2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c18-16-4-2-1-3-13(16)11-17(21)20-10-7-15(12-20)22-14-5-8-19-9-6-14/h1-6,8-9,15H,7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQHJKJQOQKNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a reaction between a suitable amine and a halogenated precursor under basic conditions.

Attachment of the Pyridinyl Group: The pyridinyl group is then attached via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

Introduction of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs, including chalcones, pyrrolidine derivatives, and pyridine-containing ethanones. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison

*Molecular formula inferred from structural analysis.

Key Findings from Comparative Analysis

Backbone Flexibility vs. In contrast, the chalcone derivative (1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) has a rigid α,β-unsaturated ketone backbone, favoring planar interactions with enzymes like cyclooxygenase .

Hydrogen-Bonding and Solubility: The pyridin-4-yloxy group in the target compound provides a hydrogen-bond acceptor (ether oxygen) and a basic nitrogen (pyridine), enhancing solubility in polar solvents compared to simpler analogs like 2-phenyl-1-(pyridin-2-yl)ethanone, which lacks ether linkages .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, such as Friedel-Crafts alkylation (as seen in 2-chloro-1-(pyrrolidin-1-yl)ethanone synthesis ) followed by nucleophilic substitution to attach the pyridin-4-yloxy group. This contrasts with chalcones, which are typically synthesized via Claisen-Schmidt condensation .

Biological Activity Inference: Pyrrolidine and pyridine motifs are common in kinase inhibitors (e.g., the morpholinyl-pyrrolo[2,3-c]pyridine derivative in ).

Biological Activity

2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, a synthetic organic compound, has gained attention in various scientific fields due to its unique structural features and potential biological activities. This compound contains a chlorophenyl group, a pyrrolidine ring, and a pyridinyl ether moiety, which contribute to its diverse applications in medicinal chemistry and pharmacology.

The molecular formula for this compound is , with a molecular weight of 316.8 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block for further synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.8 g/mol |

| CAS Number | 2034617-39-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, the inhibition of Class I PI3-kinase enzymes has been identified as a significant mechanism through which these compounds exert their effects. This pathway is crucial in regulating cell growth and survival, making it a target for anticancer therapies .

Case Study: Inhibition of PI3-Kinase

Research has shown that derivatives of this compound exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for various other biological activities:

- Antimicrobial Activity : Compounds featuring similar structures have demonstrated promising antibacterial and antifungal properties.

- Anti-inflammatory Effects : The modulation of inflammatory pathways via enzyme inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibition of Class I PI3-kinase enzymes |

| Antimicrobial | Potential antibacterial and antifungal properties |

| Anti-inflammatory | Modulation of inflammatory pathways |

Research Findings

Several studies have reported on the synthesis and biological evaluation of related compounds, indicating that modifications to the core structure can significantly enhance bioactivity. For instance, hybridization with other pharmacophores has been shown to improve efficacy against various biological targets .

Q & A

Q. What are the key synthetic steps and optimization strategies for 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone?

The synthesis typically involves:

- Coupling reactions between the chlorophenyl and pyrrolidine-pyridinyloxy moieties.

- Protection/deprotection steps for reactive functional groups (e.g., amines or hydroxyls).

- Catalyst optimization (e.g., palladium-based catalysts for cross-coupling) and solvent selection (polar aprotic solvents like DMF or THF). Reaction conditions (temperature: 60–100°C; inert atmosphere) are critical to minimize side reactions from the reactive chlorophenyl group .

Q. How is the purity and structural identity of the compound validated?

- Chromatography : HPLC or TLC (Rf values) for purity assessment.

- Spectroscopy :

- 1H/13C NMR to confirm backbone structure and substituent positions.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.

- IR spectroscopy to detect functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary physicochemical properties critical for formulation studies?

- Solubility : Tested in DMSO, water, and buffers (e.g., PBS) using UV-Vis or nephelometry.

- Stability : Accelerated stability studies under varying pH (1–9) and temperature (4–40°C).

- LogP : Determined via shake-flask or HPLC methods to assess lipophilicity .

Advanced Research Questions

Q. What mechanistic hypotheses explain its modulation of biological targets (e.g., kinases, GPCRs)?

- Kinase inhibition : In vitro assays (e.g., ADP-Glo™) assess ATP-competitive binding.

- GPCR modulation : Radioligand binding assays (e.g., with ³H-labeled antagonists) quantify receptor affinity.

- Structural analogs suggest the pyridinyloxy group enhances π-π stacking with aromatic residues in target binding pockets .

Q. How can contradictions in reported biological activity data be resolved?

- Assay variability : Standardize protocols (e.g., cell lines, incubation time).

- Purity verification : Use orthogonal methods (NMR, LC-MS) to rule out impurities.

- Structural analogs : Compare activity of derivatives to identify critical substituents (e.g., chlorine position impacts target selectivity) .

Q. What computational approaches predict binding modes and pharmacokinetics?

- Molecular docking (AutoDock, Glide) to model interactions with targets like dopamine transporters.

- MD simulations (GROMACS) assess stability of ligand-receptor complexes.

- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

Q. What challenges arise in characterizing its 3D structure and intermolecular interactions?

- Crystallization difficulties : Poor solubility or polymorphism may hinder X-ray analysis.

- NMR limitations : Overlapping signals in crowded regions (e.g., pyrrolidine protons).

- Alternative methods : Cryo-EM for large complexes or NOESY for spatial proximity data .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

- SAR studies : Replace chlorine with fluorine or methyl groups to assess potency changes.

- Electron-withdrawing groups (e.g., Cl) enhance binding to electrophilic pockets in enzymes.

- Pyridinyloxy substituents influence solubility and membrane permeability .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Increases coupling efficiency | |

| Solvent | DMF | Enhances reaction homogeneity | |

| Temperature | 80°C | Minimizes degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.